molecular formula C10H17N3OS B2847545 1-Methyl-4-{[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]methyl}piperidine CAS No. 2197891-94-2

1-Methyl-4-{[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]methyl}piperidine

Cat. No.: B2847545
CAS No.: 2197891-94-2
M. Wt: 227.33
InChI Key: DNXQYAMISPHVSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-Methyl-4-{[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]methyl}piperidine represents a significant molecular entity within the realm of organic chemistry. This compound features a piperidine core, a versatile scaffold utilized in medicinal chemistry, tethered to a thiadiazole moiety, which is known for its biological activity. It serves as a crucial intermediate in synthesizing pharmaceuticals and agrochemicals due to its unique structural attributes and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Several synthetic routes exist for preparing 1-Methyl-4-{[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]methyl}piperidine. One common method involves the nucleophilic substitution reaction of 4-piperidone with 3-methyl-1,2,4-thiadiazol-5-ylmethanol in the presence of a base such as potassium carbonate, followed by methylation using methyl iodide.

Industrial Production Methods

Industrial production of this compound typically employs optimized processes to ensure high yields and purity. This involves a series of steps including solvent selection, temperature control, and purification techniques such as crystallization and distillation to produce the compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-4-{[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]methyl}piperidine undergoes various reactions, including:

  • Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction: Reduction of the compound can lead to the cleavage of the thiadiazole ring, yielding simpler amines.

Common Reagents and Conditions

  • Oxidation Reagents: Hydrogen peroxide, m-chloroperbenzoic acid

  • Reduction Reagents: Sodium borohydride, lithium aluminum hydride

  • Substitution Conditions: Base (potassium carbonate), solvents (methanol, dichloromethane), heating (reflux conditions)

Major Products

  • Oxidation Products: Sulfoxides, sulfones

  • Reduction Products: Amines, alcohols

  • Substitution Products: Functionalized derivatives with varied biological activity

Scientific Research Applications

1-Methyl-4-{[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]methyl}piperidine has broad applications in scientific research:

  • Chemistry: Used as an intermediate in synthesizing more complex organic molecules.

  • Biology: Serves as a probe in studying biological systems due to its potential bioactivity.

  • Medicine: Investigated for its potential therapeutic effects, particularly in developing drugs targeting the central nervous system.

  • Industry: Employed in producing agrochemicals and other industrial chemicals due to its stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-4-{[(2-methyl-1,2,4-thiadiazol-5-yl)oxy]methyl}piperidine

  • 1-Methyl-4-{[(4-methyl-1,2,4-thiadiazol-5-yl)oxy]methyl}piperidine

Uniqueness

Compared to its analogs, 1-Methyl-4-{[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]methyl}piperidine is unique due to its specific substitution pattern on the thiadiazole ring, which affects its chemical reactivity and biological activity. This specific positioning influences its interaction with molecular targets and subsequent biological effects, making it a compound of interest in medicinal chemistry and industrial applications.

Hope you found this detailed breakdown as fascinating to read as it was to compile!

Properties

IUPAC Name

3-methyl-5-[(1-methylpiperidin-4-yl)methoxy]-1,2,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3OS/c1-8-11-10(15-12-8)14-7-9-3-5-13(2)6-4-9/h9H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNXQYAMISPHVSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=N1)OCC2CCN(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.